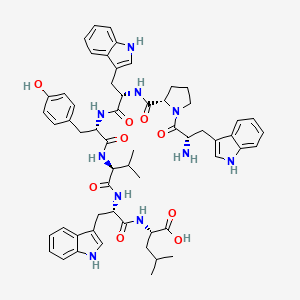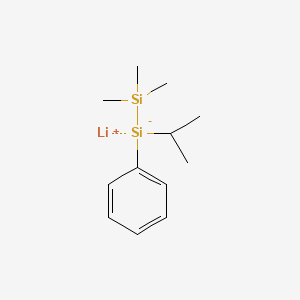![molecular formula C22H38N2O2 B14219311 N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea CAS No. 586971-52-0](/img/structure/B14219311.png)
N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is a chemical compound known for its unique structure and properties It is characterized by a long dodecyl chain attached to a urea moiety, which is further substituted with a hydroxy-phenylpropan group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea typically involves the reaction of dodecylamine with an isocyanate derivative of (1S,2R)-1-hydroxy-1-phenylpropan-2-yl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as toluene or dichloromethane, and the reaction temperature is typically maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea involves its interaction with specific molecular targets. The hydroxy-phenylpropan group may interact with enzymes or receptors, modulating their activity. The long dodecyl chain can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
- N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea
Uniqueness
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a long hydrophobic chain and a polar urea moiety makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
586971-52-0 |
|---|---|
Molekularformel |
C22H38N2O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-dodecyl-3-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-15-18-23-22(26)24-19(2)21(25)20-16-13-12-14-17-20/h12-14,16-17,19,21,25H,3-11,15,18H2,1-2H3,(H2,23,24,26)/t19-,21-/m1/s1 |
InChI-Schlüssel |
VPNAURLFPWAFJP-TZIWHRDSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCNC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)NC(C)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)

![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)


![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)


